Ammonium 4-hydroxybenzenesulfonate
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Overview
Description
Ammonium 4-hydroxybenzenesulfonate is a chemical compound consisting of a 4-hydroxybenzenesulfonate anion and an ammonium cation. This compound is known for its intricate three-dimensional hydrogen-bond network, formed through O—H…O and N—H…O hydrogen bonds . It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ammonium 4-hydroxybenzenesulfonate can be synthesized by reacting 4-hydroxybenzenesulfonic acid with ammonium hydroxide. The reaction typically occurs in an aqueous medium, where the acid and base neutralize each other to form the ammonium salt.
Industrial Production Methods: In industrial settings, the production of this compound involves the controlled addition of ammonium hydroxide to a solution of 4-hydroxybenzenesulfonic acid. The reaction is carried out under specific pH conditions to ensure complete neutralization and formation of the desired product .
Chemical Reactions Analysis
Types of Reactions: Ammonium 4-hydroxybenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The sulfonate group can be reduced under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophilic reagents like bromine or nitric acid are used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced sulfonate compounds.
Substitution: Halogenated or nitrated aromatic compounds
Scientific Research Applications
Ammonium 4-hydroxybenzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential antimicrobial and cytotoxic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of ammonium 4-hydroxybenzenesulfonate involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The compound can disrupt bacterial cell membranes, leading to antimicrobial effects. It also interacts with enzymes and proteins, inhibiting their activity and affecting various biochemical pathways .
Comparison with Similar Compounds
Ammonium 4-methoxybenzenesulfonate: Similar in structure but with a methoxy group instead of a hydroxyl group.
Ammonium benzenesulfonate: Lacks the hydroxyl group, leading to different chemical properties.
Uniqueness: Ammonium 4-hydroxybenzenesulfonate is unique due to its hydroxyl group, which enhances its hydrogen-bonding capability and reactivity in various chemical reactions. This makes it more versatile compared to its analogs .
Properties
IUPAC Name |
azanium;4-hydroxybenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O4S.H3N/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4,7H,(H,8,9,10);1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXUYHJMSEJPTPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)S(=O)(=O)[O-].[NH4+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5328-97-2 |
Source
|
Record name | Benzenesulfonic acid, 4-hydroxy-, ammonium salt (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5328-97-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | AMMONIUM P-PHENOLSULFONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZCA96HW25K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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